Carbonic Anhydrase Inhibition: Sulfonamide vs. Sulfonylbenzamide Scaffold
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide lacks the primary sulfonamide group (-SO2NH2) essential for potent carbonic anhydrase (CA) inhibition. In contrast, the clinical CA inhibitor ethoxzolamide (6-ethoxybenzo[d]thiazole-2-sulfonamide) achieves Ki values of 0.2–1.5 nM against hCA II and 5–25 nM against hCA IX [1]. The target compound's sulfonylbenzamide motif is not expected to coordinate the active-site zinc ion in the same manner, consistent with the general observation that N-substituted sulfonamides lose several orders of magnitude in CA binding affinity [2]. This fundamental pharmacophore difference means the target compound should not be selected for CA-targeted applications.
| Evidence Dimension | Carbonic anhydrase II inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not reported; predicted to be >10 µM based on absence of primary sulfonamide |
| Comparator Or Baseline | Ethoxzolamide: Ki = 0.2–1.5 nM (hCA II) |
| Quantified Difference | Estimated >1,000-fold weaker CA II inhibition for target compound |
| Conditions | Human recombinant carbonic anhydrase II, stopped-flow CO2 hydration assay |
Why This Matters
Procurement decisions for CA inhibitor screening must distinguish true sulfonamide zinc-binders from structurally similar but pharmacophorically distinct sulfonylbenzamides.
- [1] Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. https://doi.org/10.1021/cr200176r View Source
- [2] Supuran, C. T. (2017). Advances in structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 12(1), 61-88. https://doi.org/10.1080/17460441.2017.1255191 View Source
